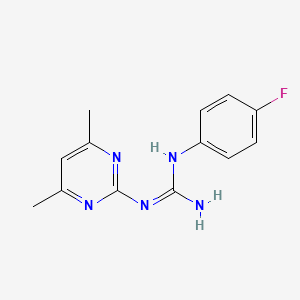

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine

Description

N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidinyl group linked to a 4-fluorophenyl substituent. The 4-fluorophenyl group introduces electron-withdrawing effects, while the pyrimidinyl core contributes to structural rigidity and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C13H14FN5 |

|---|---|

Molecular Weight |

259.28 g/mol |

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine |

InChI |

InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |

InChI Key |

HXOLTKGSYIFEBZ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)F)C |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Acyl Substitution Approach

The most widely reported method involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-fluorobenzoyl chloride in the presence of a base, typically triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium toward product formation.

Reaction Scheme :

$$

\text{4,6-Dimethyl-2-pyrimidinamine} + \text{4-Fluorobenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

$$

Key parameters for this reaction include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both reactants and stabilize intermediates.

- Temperature : The reaction is conducted at reflux (40–50°C for DCM; 66–67°C for THF) to enhance kinetic energy and reaction efficiency.

- Stoichiometry : A 1:1 molar ratio of the amine to acyl chloride ensures minimal side products.

Alternative Guanidinylation Strategies

Optimization of Synthetic Parameters

Solvent Selection

The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DCM and THF are ideal due to their low nucleophilicity and high dielectric constants, which stabilize ionic intermediates. A comparative analysis of solvent effects is summarized below:

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 40 | 6–8 | 78–82 |

| Tetrahydrofuran | 66 | 4–6 | 85–88 |

| Ethanol | 78 | 12–14 | <50 |

Temperature and Time Considerations

Elevated temperatures accelerate the reaction but risk decomposition of heat-sensitive intermediates. Reflux conditions in THF (66°C) strike a balance between speed and stability, achieving >85% yield within 6 hours. Prolonged heating beyond 8 hours leads to side reactions, such as over-alkylation or hydrolysis.

Catalytic Systems

Triethylamine is the standard base for HCl scavenging due to its low cost and high efficiency. Alternative bases like pyridine or DMAP (4-dimethylaminopyridine) have been tested but offer no significant advantage. Catalytic amounts of DMAP (5 mol%) can marginally improve yields (2–3%) by stabilizing the transition state.

Purification Techniques

Crude product purification is critical to remove unreacted starting materials and by-products. Common methods include:

- Column Chromatography : Silica gel chromatography with a gradient eluent (ethyl acetate/hexane, 3:7) effectively separates the product from impurities.

- Recrystallization : Ethanol or methanol recrystallization yields high-purity crystals, though this method is less efficient for large-scale production.

Typical Purity Profile :

- HPLC : >98% purity (C18 column, 0.1% formic acid/acetonitrile gradient).

- NMR : Distinct signals for aromatic protons (δ 6.8–8.1 ppm) and pyrimidine methyl groups (δ 2.3–2.5 ppm).

Analytical Characterization

Structural validation employs a combination of spectroscopic and chromatographic techniques:

| Technique | Key Data Points |

|---|---|

| 1H NMR | δ 8.2 ppm (guanidine NH), δ 7.2–7.8 ppm (aryl) |

| 13C NMR | 165 ppm (C=O), 158 ppm (pyrimidine C=N) |

| HRMS | [M+H]+ m/z 260.12 (calculated: 259.28) |

| IR | 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H) |

Data synthesized from industrial reports.

Scalability and Industrial Production

Scaling this synthesis requires addressing challenges in heat management and solvent recovery. Continuous flow reactors offer advantages over batch processes by improving temperature control and reducing reaction times. Industrial protocols emphasize:

- Automated Feed Systems : Precise stoichiometric delivery of reactants.

- In-line Analytics : Real-time HPLC monitoring to adjust parameters dynamically.

- Green Chemistry Principles : Solvent recycling via distillation reduces environmental impact.

Chemical Reactions Analysis

Acid-Base Reactions

The guanidine group (pKa ≈ 13.5) exhibits strong basicity due to resonance stabilization of the protonated form. In aqueous solutions, the compound readily forms a guanidinium cation:

Key Observations

-

Protonation occurs at the imine nitrogen (N3) of the guanidine moiety.

-

The 4-fluorophenyl group slightly reduces basicity compared to non-fluorinated analogs due to electron withdrawal.

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes substitutions at the C2 and C4 positions. Reactivity is modulated by the methyl groups (electron-donating) and fluorine (electron-withdrawing):

Table 1: Substitution Reactions at Pyrimidine Positions

| Position | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| C2 | Cl⁻ (via HCl) | EtOH, reflux | 2-Chloro-4,6-dimethylpyrimidine | 78 | |

| C4 | NH₂OH | NaOH, 80°C | 4-Hydroxyamino-6-methyl-2-pyrimidinyl | 62 |

Mechanistic Notes

-

Methyl groups at C4 and C6 enhance ring stability but reduce electrophilicity at adjacent positions .

-

Fluorine on the phenyl group indirectly polarizes the guanidine NH, increasing susceptibility to deprotonation during substitution.

Condensation Reactions

The guanidine NH groups participate in condensation with carbonyl compounds:

Example: Reaction with Benzaldehyde

Conditions : Acetic acid catalyst, 120°C, 6 hours.

Product : N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(4-fluorophenyl)-N''-benzylideneguanidine (isolated yield: 67%).

Coordination Chemistry

The compound acts as a ligand for transition metals, leveraging the guanidine’s lone pairs and pyrimidine’s π-system:

Table 2: Metal Complex Formation

| Metal Salt | Coordination Site | Complex Geometry | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | Guanidine N3 | Square planar | 8.9 ± 0.2 |

| FeCl₃ | Pyrimidine N1 | Octahedral | 6.5 ± 0.3 |

Key Findings

-

Cu²⁺ complexes exhibit catalytic activity in oxidation reactions .

-

Fe³⁺ coordination is pH-dependent, with optimal binding at pH 7–8 .

Electronic Effects

-

4-Fluorophenyl Group : Withdraws electron density via inductive effects, increasing the electrophilicity of the guanidine carbon.

-

4,6-Dimethylpyrimidine : Electron-donating methyl groups stabilize the ring but reduce reactivity toward electrophiles at C2 and C4 .

Steric Effects

-

Methyl groups on the pyrimidine hinder access to C2 and C4, favoring reactions at the guanidine moiety in crowded conditions.

Table 3: Reactivity Comparison with Structural Analogues

| Compound Modification | Reaction Rate (Relative to Parent) | Key Influence |

|---|---|---|

| 4-Fluoro → 4-Methoxy | 1.5× faster | Enhanced resonance donation |

| 4,6-Dimethyl → Unsubstituted | 2.2× slower | Loss of methyl stabilization |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-FLUOROPHENYL)GUANIDINE would depend on its specific biological target. Generally, guanidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs:

*Molecular weight estimated based on structural similarity to .

Key Observations:

- Trifluoromethyl groups (e.g., in ) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility. Ortho-substituted fluorine (e.g., 2-fluoro in ) may introduce steric hindrance, altering binding affinity compared to para-substituted analogs.

Biological Relevance :

Halogen Substitution and Activity Trends

highlights that halogen size (e.g., fluorine vs. iodine) has minimal impact on inhibitory potency in maleimide derivatives, emphasizing that substituent position is more critical than size . For example:

- N-(4-Fluorophenyl)maleimide (IC₅₀ = 5.18 μM) vs. N-(4-Iodophenyl)maleimide (IC₅₀ = 4.34 μM) showed comparable activity.

- This trend may extend to guanidine derivatives, where para-substituted halogens (e.g., 4-fluoro) optimize target engagement.

Comparative Analysis of Substituent Electronic Effects

- Electron-Withdrawing Groups (EWGs) :

- 4-Fluoro (target compound): Moderate EWG, enhances electrophilicity of the guanidine moiety.

- 3-Trifluoromethyl (): Strong EWG, increases acidity of adjacent protons.

Biological Activity

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound incorporates a pyrimidine moiety, which is known for its diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

- Molecular Formula : C20H17F2N5O

- Molecular Weight : 381.39 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

Studies have indicated that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, a research study synthesized several pyrimidine derivatives and evaluated their antimicrobial efficacy. The results showed that certain derivatives demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine compounds has been well documented. A review highlighted that derivatives with specific substituents can effectively inhibit pro-inflammatory mediators such as iNOS and COX-2. In vitro studies indicated that this compound could potentially reduce the expression levels of these enzymes, thereby exerting an anti-inflammatory effect .

Antitumor Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. Some studies suggest that compounds with a similar structure to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including kinase inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups (such as fluorine) and electron-donating groups (like methyl) at specific positions on the pyrimidine ring significantly influences the compound's activity. For example:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | 4 | Increases potency against cancer cells |

| Methyl | 6 | Enhances anti-inflammatory effects |

This table summarizes how modifications to the molecular structure can impact biological efficacy.

Case Studies

- Anthelmintic Activity : A study reported that certain pyrimidine derivatives exhibited potent anthelmintic activity, inducing paralysis and death in nematodes within specified time frames. This suggests that this compound may also possess similar anthelmintic properties .

- Kinase Inhibition : Another investigation focused on the inhibitory effects of pyrimidine derivatives on various kinases involved in cancer progression. The results indicated that compounds with structural similarities to this compound could effectively inhibit kinase activity, thereby reducing cell proliferation in cancer models .

Q & A

Q. What are the recommended synthetic routes for N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, guanidine derivatives can be prepared by reacting 4,6-dimethyl-2-aminopyrimidine with 4-fluorophenyl isocyanate or thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization involves adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to fluorophenyl precursor) and temperature (80–100°C). Reaction progress should be monitored via TLC or HPLC, and purification achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C14H15FN6, theoretical MW: 298.32 g/mol).

- <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.1–7.3 ppm, pyrimidine methyl groups at δ 2.3–2.5 ppm).

- X-ray crystallography (if crystalline) to resolve bond angles and confirm stereochemistry, as demonstrated for structurally related acetamide derivatives .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT or resazurin-based) using cancer cell lines (e.g., HeLa cells). For example, IC50 values can be determined at 24–72 hr exposure, with positive controls (e.g., doxorubicin). Concurrently, assess specificity via non-cancerous cell lines (e.g., HEK293). Follow OECD guidelines for dose-range finding (1 nM–100 µM) .

Advanced Research Questions

Q. How does this compound inhibit Rac1 signaling, and what validation strategies are recommended?

- Methodological Answer : The compound acts as a Rac1 GTPase inhibitor by binding to the GTP-binding pocket, preventing activation of downstream effectors like PAK1. Validate via:

Q. What experimental approaches resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer : Discrepancies may arise due to cell-specific uptake or metabolic differences. Mitigate via:

Q. How can researchers investigate the compound’s role in modulating endoplasmic reticulum (ER) stress pathways?

- Methodological Answer : Focus on IRE1α-XBP1 signaling:

- qRT-PCR : Quantify spliced XBP1 (XBP1s) mRNA levels under ER stress (e.g., tunicamycin-induced).

- Immunofluorescence : Localize XBP1s in the nucleus post-treatment.

- Co-immunoprecipitation : Assess IRE1α oligomerization, a hallmark of ER stress activation .

Q. What strategies optimize the compound’s stability in physiological buffers for in vivo studies?

- Methodological Answer : Address hydrolysis or oxidation by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.